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Compound of Interest

Compound Name: 2-Chloro-2-phenylacetic acid

Cat. No.: B1361076

Introduction

2-Chloro-2-phenylacetic acid is a carboxylic acid derivative containing a chiral center, making
it a valuable building block in organic synthesis, particularly in the development of
pharmaceuticals and other bioactive molecules. Its structure, featuring a phenyl ring and a
chlorine atom attached to the alpha-carbon, gives rise to a distinct spectroscopic signature.
This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) data for 2-Chloro-2-phenylacetic acid, intended for
researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following sections and tables summarize the key spectroscopic data for 2-Chloro-2-
phenylacetic acid. It is important to note that while extensive literature exists on similar
compounds, specific experimental spectra for 2-Chloro-2-phenylacetic acid are not readily
available in public databases. Therefore, the presented data is a combination of referenced
typical values and predicted data based on established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-Chloro-2-phenylacetic acid, both *H and 3C NMR provide critical information
for structural confirmation.
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1H NMR (Proton NMR) Data (Predicted)

The H NMR spectrum is expected to show signals for the aromatic protons, the methine proton
at the chiral center, and the acidic proton of the carboxylic acid.

Chemical Shift ()

Multiplicity Integration Assignment
(ppm)
~11-13 Singlet (broad) 1H -COOH
~7.3-7.5 Multiplet 5H Aromatic (CeH5)
~5.4 Singlet 1H -CHCI-

13C NMR (Carbon NMR) Data (Predicted)

The 13C NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and
the alpha-carbon bearing the chlorine atom.

Chemical Shift (8) (ppm) Assighment

~170-175 C=0 (Carboxylic Acid)
~135-140 C (Quaternary, Aromatic)
~128-130 CH (Aromaitic)

~60-65 CHCI

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum
of 2-Chloro-2-phenylacetic acid is dominated by absorptions from the carboxylic acid group
and the carbon-chlorine bond.
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Frequency (cm~?)

Intensity

Functional Group
Assignment

O-H stretch (Carboxylic Acid)

2500-3300 Strong, Broad
[11[2][3]
C=0 stretch (Carboxylic Acid)
1700-1725 Strong
[11[2][3]
3000-3100 Medium C-H stretch (Aromatic)
1450-1600 Medium-Weak C=C stretch (Aromatic ring)
C-O stretch (Carboxylic Acid)
1210-1320 Strong
[11[2][3]
650-800 Strong C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-Chloro-2-phenylacetic acid (Molecular Weight: 170.59 g/mol ), electron

ionization (EI) would likely lead to several characteristic fragments.

Mass-to-Charge Ratio
(m/z)

Relative Intensity

Assignment

[M]* (Molecular ion peak with

170/172 Moderate )
35CIf37Cl isotope pattern)
_ [M - COOHJ* (Loss of the
125 High _ _
carboxylic acid group)
[C7H7]* (Tropylium ion, from
91 Moderate rearrangement of the
phenylmethyl fragment)
45 Moderate [COOH]*

Experimental Protocols
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The acquisition of high-quality spectroscopic data relies on standardized experimental
procedures. The following are generalized protocols for the techniques discussed.

NMR Spectroscopy Sample Preparation and Acquisition

o Sample Preparation: Dissolve 5-10 mg of 2-Chloro-2-phenylacetic acid in approximately
0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in a clean, dry NMR tube.

 Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane
(TMS), to the solution to serve as a reference for the chemical shifts (6 = 0.00 ppm).

o Data Acquisition: Place the NMR tube in the spectrometer. Acquire the *H NMR spectrum,
followed by the 13C NMR spectrum. Standard pulse programs are used for both experiments.
For 13C NMR, proton decoupling is typically employed to simplify the spectrum.

IR Spectroscopy Sample Preparation and Acquisition

For a solid sample like 2-Chloro-2-phenylacetic acid, one of the following methods is
commonly used:

o KBr Pellet Method:

o Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle.

o Press the mixture into a thin, transparent pellet using a hydraulic press.

o Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
» Attenuated Total Reflectance (ATR) Method:

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

o Acquire the IR spectrum. This method requires minimal sample preparation.

Mass Spectrometry Sample Preparation and Acquisition
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for a solid or after separation by gas chromatography
(GC-MS).

« lonization: In the ion source, the sample is vaporized and ionized, commonly using electron
impact (El), which involves bombarding the molecules with a high-energy electron beam.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like 2-Chloro-2-phenylacetic acid.
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General Workflow for Spectroscopic Analysis
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Caption: General Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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